molecular formula C11H14N4O4 B11849337 5-(1-Methyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-3-yl)pentanoic acid CAS No. 79127-51-8

5-(1-Methyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-3-yl)pentanoic acid

Cat. No.: B11849337
CAS No.: 79127-51-8
M. Wt: 266.25 g/mol
InChI Key: UETBVPZWGKNKSD-UHFFFAOYSA-N
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Description

5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in biological systems, including their involvement in nucleic acid metabolism and various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid typically involves multi-step organic reactions. The starting materials often include purine derivatives and pentanoic acid derivatives. Common synthetic routes may involve:

  • Alkylation reactions
  • Condensation reactions
  • Oxidation and reduction steps

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including:

  • Batch reactors for controlled reaction conditions
  • Continuous flow reactors for efficient production
  • Purification steps such as crystallization and chromatography

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states

    Reduction: Conversion to lower oxidation states

    Substitution: Replacement of functional groups

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its role in metabolic pathways

    Medicine: Potential therapeutic applications due to its biological activity

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Blocking the activity of key enzymes

    Receptor binding: Interacting with cellular receptors to modulate biological responses

    Signal transduction: Affecting intracellular signaling pathways

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside involved in energy transfer

    Guanosine: Another purine nucleoside with similar biological functions

    Xanthine derivatives: Compounds with similar structures and functions

Uniqueness

5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

79127-51-8

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

5-(1-methyl-2,6-dioxo-7H-purin-3-yl)pentanoic acid

InChI

InChI=1S/C11H14N4O4/c1-14-10(18)8-9(13-6-12-8)15(11(14)19)5-3-2-4-7(16)17/h6H,2-5H2,1H3,(H,12,13)(H,16,17)

InChI Key

UETBVPZWGKNKSD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=CN2)N(C1=O)CCCCC(=O)O

Origin of Product

United States

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